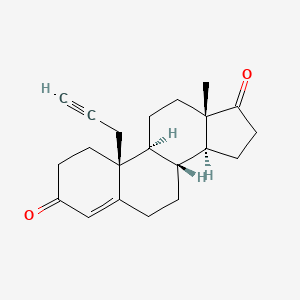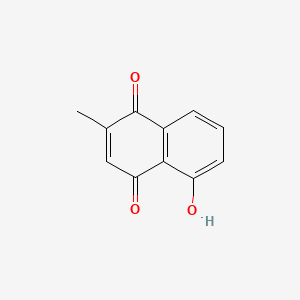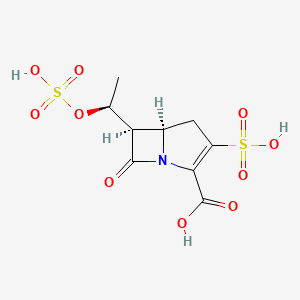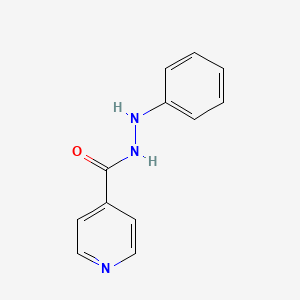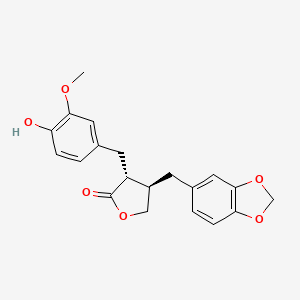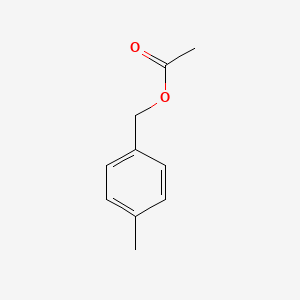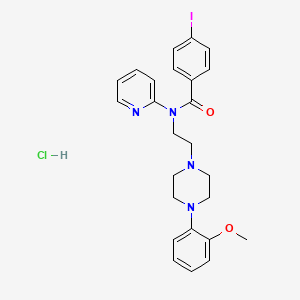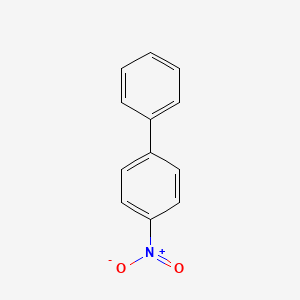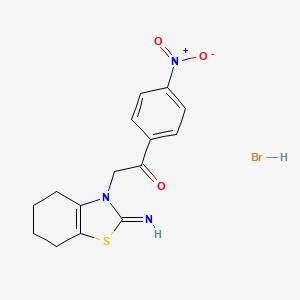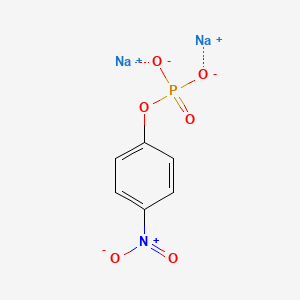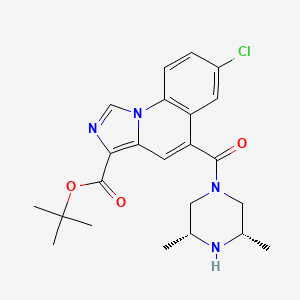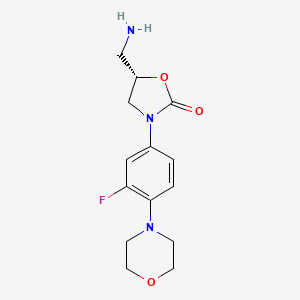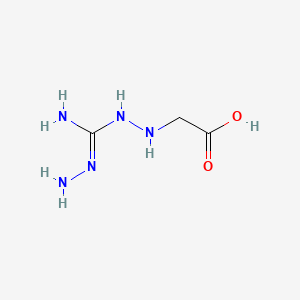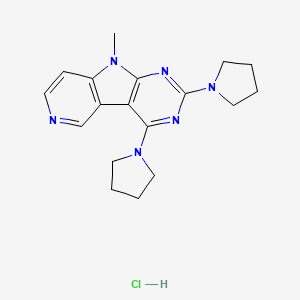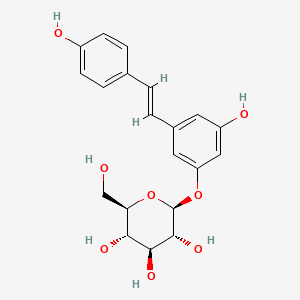
Polydatine
Vue d'ensemble
Description
Polydatin is a natural potent stilbenoid polyphenol and a resveratrol derivative with improved bioavailability . It is primarily isolated from the rhizome and root of Polygonum cuspidatum . Polydatin possesses potential biological activities predominantly through the modulation of pivotal signaling pathways involved in inflammation, oxidative stress, and apoptosis .
Synthesis Analysis
Polydatin is primarily isolated from the rhizome and root of Polygonum cuspidatum . The plant families Vitaceae, Liliaceae, and Leguminosae are prominent sources of polydatin extraction . Reynoutria japonica is an invasive plant from the Far East, and a main source of polydatin in industrial scale .Molecular Structure Analysis
Polydatin is a stilbenoid polyphenol and a monocrystalline natural compound .Chemical Reactions Analysis
Polydatin possesses potential biological activities predominantly through the modulation of pivotal signaling pathways involved in inflammation, oxidative stress, and apoptosis .Physical And Chemical Properties Analysis
The molecular formula of Polydatin is C20H22O8 and its molecular weight is 390.38 .Applications De Recherche Scientifique
Ophtalmologie : Protection contre les dommages rétiniens
La polydatine a été étudiée pour ses effets protecteurs sur les cellules rétiniennes. Dans des conditions telles que la rétinite pigmentaire, qui est associée à des dommages à l'ADN induits par le stress oxydatif, les dérivés de la this compound se sont avérés prometteurs pour préserver la viabilité cellulaire. Par exemple, l'octanoate de this compound a été trouvé pour réguler l'axe Sirtuine 1/Poly (ADP-ribose) polymérase 1, protégeant ainsi les cellules rétiniennes contre les dommages oxydatifs in vitro et chez les souris rd10 .
Transformation enzymatique : Production de resvératrol
Dans le domaine de la biocatalyse, la this compound subit une transformation enzymatique pour produire du resvératrol, un composé doté d'applications médicales et cosmétiques significatives. En utilisant de la cellulase, la this compound peut être déglycosylée, améliorant ainsi la biodisponibilité du resvératrol. Ce processus a été optimisé pour obtenir des rendements plus élevés, ce qui en fait une méthode précieuse dans la recherche pharmaceutique .
Santé cardiovasculaire : Effets antioxydants et anti-inflammatoires
La this compound présente de puissantes propriétés antioxydantes et anti-inflammatoires, qui sont bénéfiques pour la santé cardiovasculaire. Il a été suggéré de réduire la peroxydation des lipides et le risque de maladies cardiovasculaires en inhibant l'agrégation plaquettaire et l'oxydation des lipoprotéines de basse densité (LDL) .
Oncologie : Potentiel anticancéreux
La this compound a été reconnue pour sa large gamme d'activités biologiques, y compris les effets anticancéreux. Elle a montré un potentiel dans l'inhibition de la migration et de la prolifération de diverses cellules cancéreuses, telles que le cancer de l'ovaire et du poumon, en ciblant des voies spécifiques comme PI3K et NF-κB .
Neuroprotection : Santé et fonction cérébrale
Les effets neuroprotecteurs de la this compound ont été observés dans des conditions cérébrales. Bien que les mécanismes moléculaires exacts soient encore à l'étude, il a été rapporté qu'elle inhibait significativement l'œdème cérébral et affectait positivement le contenu en neurotransmetteurs dans les modèles d'hémorragie cérébrale .
Protection gastro-intestinale : Rôles gastroprotecteurs
Les rôles gastroprotecteurs de la this compound sont liés à sa capacité à moduler les voies de signalisation impliquées dans l'inflammation et le stress oxydatif, qui sont essentielles au maintien de la santé gastro-intestinale. Ses effets thérapeutiques dans ce domaine sont prometteurs, bien que des essais cliniques supplémentaires soient nécessaires .
Hépatoprotection : Santé du foie
Les effets hépatoprotecteurs de la this compound sont bien documentés. Elle contribue à maintenir la santé du foie en exerçant des effets antioxydants, anti-inflammatoires et immunostimulants, qui sont cruciaux dans la prévention et la gestion des maladies du foie .
Système respiratoire : Avantages pour la santé pulmonaire
La this compound offre également des rôles favorisant la santé pour le système respiratoire. Ses activités biologiques contribuent à la protection contre les troubles respiratoires, potentiellement par la modulation des voies de l'inflammation et du stress oxydatif .
Mécanisme D'action
Target of Action
Piceid, also known as Polydatin, has been found to target several key proteins and enzymes in the body. It primarily targets Sirtuin 1 (SIRT1) and Poly-ADP-Ribose Polymerase 1 (PARP1) . SIRT1 is a protein that plays a crucial role in cellular health, including cell growth and apoptosis . PARP1 is involved in DNA repair and programmed cell death .
Mode of Action
Polydatin interacts with its targets to bring about significant changes in cellular processes. It has been shown to regulate the SIRT1/PARP1 axis, thereby protecting cells against oxidative damage . In addition, it has been found to inhibit the activation of PARP1, leading to a reduction in DNA damage and cell death .
Biochemical Pathways
Polydatin affects several biochemical pathways. It has been found to promote the nuclear translocation of SIRT1, preserve the NAD+/NADH ratio, and suppress intracellular ROS formation . These effects result from the expression of antioxidant genes, maintenance of mitochondrial function, reduction of PARP1 nuclear expression, and prevention of AIF nuclear translocation .
Pharmacokinetics
Polydatin has a better ADME (Absorption, Distribution, Metabolism, and Excretion) profile than resveratrol . It is a glucoside of resveratrol, which increases its solubility in an aqueous environment, thus improving its bioavailability .
Result of Action
The molecular and cellular effects of Polydatin’s action are significant. It has been found to preserve cell viability by significantly promoting SIRT1 nuclear translocation, preserving the NAD+/NADH ratio, and suppressing intracellular ROS formation . These effects result in the expression of antioxidant genes, maintenance of mitochondrial function, reduction of PARP1 nuclear expression, and prevention of AIF nuclear translocation .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Polydatin. For instance, the biosynthesis of stilbenes like Polydatin can be deeply altered by agricultural and environmental factors such as soil, temperature, and pathogen attack
Orientations Futures
Polydatin has shown promising therapeutic effects, including anticancer, cardioprotective, anti-diabetic, gastroprotective, hepatoprotective, neuroprotective, anti-microbial, as well as health-promoting roles on the renal system, the respiratory system, rheumatoid diseases, the skeletal system, and women’s health . The need to develop further clinical trials and novel delivery systems of polydatin is also considered to reveal new insights to researchers .
Analyse Biochimique
Biochemical Properties
Piceid interacts with various enzymes and proteins. For instance, it can be converted into resveratrol via the mold Aspergillus oryzae, which produces a potent beta-glucosidase . This interaction highlights the role of Piceid in biochemical reactions, particularly in the production of beneficial compounds like resveratrol.
Cellular Effects
Piceid has been observed to have significant effects on various types of cells and cellular processes. For instance, it has been shown to exhibit antioxidative activity and attenuate dopaminergic neurodegeneration in rodent models of Parkinson’s disease . It also influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Piceid exerts its effects at the molecular level through various mechanisms. It promotes efferocytosis, a process of apoptotic cell clearance, by upregulating the secretion of MFG-E8 in human THP-1 macrophages . This suggests that Piceid can influence molecular interactions and gene expression within cells .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Piceid have been observed to change over time. For instance, Piceid has been shown to preserve cell viability in more than 38% of cells by significantly promoting SIRT1 nuclear translocation, preserving NAD+/NADH ratio, and suppressing intracellular ROS formation .
Dosage Effects in Animal Models
The effects of Piceid vary with different dosages in animal models. For instance, in a study involving rodent models of Parkinson’s disease, oral administration of Piceid was able to attenuate motor defects in a dose-dependent manner .
Metabolic Pathways
Piceid is involved in various metabolic pathways. It can be converted into resveratrol via the mold Aspergillus oryzae, indicating its role in the resveratrol metabolic pathway .
Transport and Distribution
The transport and distribution of Piceid within cells and tissues occur at a high rate. It is believed to pass the brush-border membrane by SGLT1 and then be cleaved by the CBG .
Propriétés
IUPAC Name |
(2S,3R,4S,5S,6R)-2-[3-hydroxy-5-[(E)-2-(4-hydroxyphenyl)ethenyl]phenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22O8/c21-10-16-17(24)18(25)19(26)20(28-16)27-15-8-12(7-14(23)9-15)2-1-11-3-5-13(22)6-4-11/h1-9,16-26H,10H2/b2-1+/t16-,17-,18+,19-,20-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSTZMXCBWJGKHG-CUYWLFDKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=CC2=CC(=CC(=C2)OC3C(C(C(C(O3)CO)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=C/C2=CC(=CC(=C2)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
27208-80-6 | |
| Record name | Polydatin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=27208-80-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID001030555 | |
| Record name | 3-Hydroxy-5-[(1E)-2-(4-hydroxyphenyl)ethenyl]phenyl-beta-D-glucopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001030555 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
390.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | trans-Piceid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0030564 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
27208-80-6, 65914-17-2 | |
| Record name | Polydatin (E)-isomer | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027208806 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Polydatin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065914172 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Polydatin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11263 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 3-Hydroxy-5-[(1E)-2-(4-hydroxyphenyl)ethenyl]phenyl-beta-D-glucopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001030555 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2S,3R,4S,5S,6R)-2-[3-hydroxy-5-[(E)-2-(4-hydroxyphenyl)ethenyl]phenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | POLYDATIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XM261C37CQ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | trans-Piceid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0030564 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
130 - 140 °C | |
| Record name | trans-Piceid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0030564 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


